molecular formula C16H11NO5S B6549572 [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate CAS No. 1040670-79-8

[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate

Cat. No.: B6549572
CAS No.: 1040670-79-8
M. Wt: 329.3 g/mol
InChI Key: ZPFNZPXXKRPYMX-UHFFFAOYSA-N
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Description

Typically, a description of a compound would include its molecular formula, molecular weight, and structural features. It may also include information about the compound’s role or function if it is known .


Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, and spectral properties .

Safety and Hazards

This would involve information about the compound’s toxicity, flammability, and other hazards. It may also include safety precautions for handling and storage .

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5S/c18-16(15-2-1-5-23-15)19-8-11-7-13(22-17-11)10-3-4-12-14(6-10)21-9-20-12/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFNZPXXKRPYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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